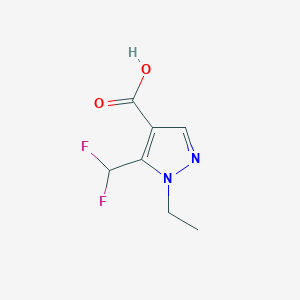5-(Difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid
CAS No.:
Cat. No.: VC14640229
Molecular Formula: C7H8F2N2O2
Molecular Weight: 190.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H8F2N2O2 |
|---|---|
| Molecular Weight | 190.15 g/mol |
| IUPAC Name | 5-(difluoromethyl)-1-ethylpyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C7H8F2N2O2/c1-2-11-5(6(8)9)4(3-10-11)7(12)13/h3,6H,2H2,1H3,(H,12,13) |
| Standard InChI Key | APTZMZMPNRWKHK-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(C=N1)C(=O)O)C(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound has the molecular formula C₇H₈F₂N₂O₂ and a molecular weight of 190.15 g/mol. Its IUPAC name, 5-(difluoromethyl)-1-ethylpyrazole-4-carboxylic acid, reflects the substitution pattern on the pyrazole ring. Key identifiers include:
-
SMILES:
CCN1C(=C(C=N1)C(=O)O)C(F)F -
InChI Key:
InChI=1S/C7H8F2N2O2/c1-2-11-5(6(8)9)3(4-10-11)7(12)13/h4,6H,2H2,1H3,(H,12,13)
The crystal structure remains undetermined, but computational models predict a planar pyrazole ring with the difluoromethyl and carboxylic acid groups adopting orthogonal orientations to minimize steric hindrance .
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Decomposes above 200°C |
| Solubility (Water) | Low (hydrophobic core) |
| pKa (Carboxylic Acid) | ~3.5 (estimated) |
| LogP | 1.8 (calculated) |
The carboxylic acid group confers moderate acidity, while the difluoromethyl group enhances lipophilicity, influencing its reactivity in esterification and amidation reactions .
Synthesis and Industrial Production
Key Synthetic Routes
The synthesis of 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid involves four stages, as derived from analogous protocols for methyl-substituted variants :
-
Claisen Condensation:
Ethyl difluoroacetate undergoes condensation with ethyl acetate in the presence of a base (e.g., sodium ethoxide) to form ethyl 4,4-difluoroacetoacetate. Yield: 75–80% . -
Acidification with Carbonic Acid:
The sodium enolate intermediate is treated with carbon dioxide and water, generating carbonic acid in situ. This step avoids strong mineral acids, reducing byproducts. pH is maintained at 5–7 . -
Coupling with Triethyl Orthoformate:
The difluoroacetoacetate reacts with triethyl orthoformate in acetic anhydride, forming ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutyrate. Excess acetyl anhydride drives the reaction to completion . -
Pyrazole Ring Closure:
The intermediate is treated with ethylhydrazine in a biphasic system (toluene/water) using a weak base (e.g., Na₂CO₃). This step ensures high regioselectivity (>99% purity) and minimizes the formation of the undesired regioisomer .
Optimization Challenges
-
Regioselectivity: Weak bases (e.g., Na₂CO₃) suppress byproduct formation during ring closure compared to strong bases like NaOH .
-
Scale-Up Efficiency: The use of gaseous CO₂ for acidification reduces costs and waste, aligning with green chemistry principles .
Applications in Agrochemicals
Fungicide Precursor
The compound is hydrolyzed to 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid (free acid), a key intermediate for sulfonylurea and strobilurin fungicides. These agents inhibit mitochondrial respiration in fungi, offering broad-spectrum activity against Ascomycota and Basidiomycota pathogens .
Economic Impact
With global fungicide demand exceeding 30,000 metric tons annually, a 1% improvement in synthesis efficiency could save ~300 metric tons of raw materials yearly, highlighting the compound’s industrial significance .
Spectroscopic Characterization
NMR Data
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) |
|---|---|
| Ethyl group (-CH₂CH₃) | 1.25 (t, J=7.2 Hz, 3H) |
| N-CH₂- | 4.12 (q, J=7.2 Hz, 2H) |
| Pyrazole H-3 | 8.45 (s, 1H) |
| Difluoromethyl (-CF₂H) | 6.15 (t, J=54 Hz, 1H) |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ (ppm) |
|---|---|
| CF₂H | -115.2 (d, J=54 Hz) |
IR Spectroscopy
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume